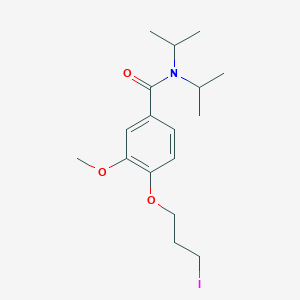
4-(3-Iodopropoxy)-3-methoxy-N,N-di(propan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Iodopropoxy)-3-methoxy-N,N-di(propan-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives. This compound is characterized by the presence of an iodopropoxy group, a methoxy group, and two isopropyl groups attached to the benzamide core. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Iodopropoxy)-3-methoxy-N,N-di(propan-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Preparation of 3-Methoxy-4-hydroxybenzaldehyde: This intermediate can be synthesized from vanillin through methylation and subsequent oxidation.
Formation of 4-(3-Iodopropoxy)-3-methoxybenzaldehyde: The hydroxyl group of 3-methoxy-4-hydroxybenzaldehyde is reacted with 1-iodopropane in the presence of a base such as potassium carbonate to form the iodopropoxy derivative.
Synthesis of this compound: The final step involves the reaction of 4-(3-iodopropoxy)-3-methoxybenzaldehyde with diisopropylamine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-Iodopropoxy)-3-methoxy-N,N-di(propan-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodopropoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can target the benzamide core.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or amines can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or amines.
Oxidation Products: Aldehydes or carboxylic acids derived from the methoxy group.
Coupling Products: Complex organic molecules formed through cross-coupling reactions.
Scientific Research Applications
4-(3-Iodopropoxy)-3-methoxy-N,N-di(propan-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 4-(3-Iodopropoxy)-3-methoxy-N,N-di(propan-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(3-Bromopropoxy)-3-methoxy-N,N-di(propan-2-yl)benzamide: Similar structure but with a bromine atom instead of iodine.
4-(3-Chloropropoxy)-3-methoxy-N,N-di(propan-2-yl)benzamide: Similar structure but with a chlorine atom instead of iodine.
4-(3-Fluoropropoxy)-3-methoxy-N,N-di(propan-2-yl)benzamide: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodopropoxy group in 4-(3-Iodopropoxy)-3-methoxy-N,N-di(propan-2-yl)benzamide imparts unique reactivity compared to its halogenated analogs. Iodine is a better leaving group, making this compound more reactive in nucleophilic substitution reactions. Additionally, the larger atomic radius of iodine can influence the compound’s steric interactions and binding affinity with molecular targets.
Properties
CAS No. |
188658-58-4 |
|---|---|
Molecular Formula |
C17H26INO3 |
Molecular Weight |
419.3 g/mol |
IUPAC Name |
4-(3-iodopropoxy)-3-methoxy-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C17H26INO3/c1-12(2)19(13(3)4)17(20)14-7-8-15(16(11-14)21-5)22-10-6-9-18/h7-8,11-13H,6,9-10H2,1-5H3 |
InChI Key |
NVVAWAKNLSDSDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC(=C(C=C1)OCCCI)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


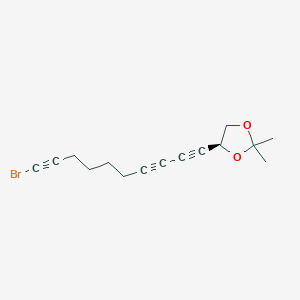
![2-tert-Butyl-6-[dimethyl(phenyl)silyl]-4-methylphenol](/img/structure/B12552019.png)

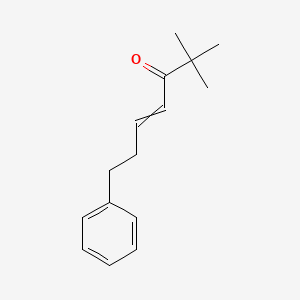
![Benzoic acid, 3,4-bis[[11-[(1-oxo-2-propenyl)oxy]undecyl]oxy]-](/img/structure/B12552041.png)
![1,1'-[Cyclopropane-1,1-diylbis(carbonyloxy)]di(pyrrolidine-2,5-dione)](/img/structure/B12552043.png)
![3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]thiopyran-1-one](/img/structure/B12552059.png)


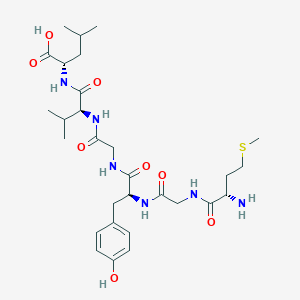
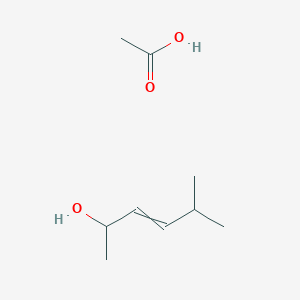
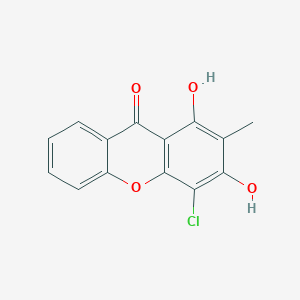
![N,N,N-Trimethyl-4-{[4-(non-1-yn-1-yl)benzoyl]oxy}butan-1-aminium iodide](/img/structure/B12552088.png)

